"synthesis and characterization of Anticancer agent 158"
"synthesis and characterization of Anticancer agent 158"
An in-depth analysis of publicly available scientific literature and chemical databases did not yield specific information for a compound designated "Anticancer agent 158." This nomenclature is likely an internal, non-public identifier for a proprietary compound or a novel discovery not yet disclosed in published literature.
To fulfill the user's request for a detailed technical guide, this document will focus on a representative and well-documented anticancer agent, Brevilin A , and its more potent derivative, here referred to as BA-10 . Brevilin A is a natural sesquiterpene lactone that has demonstrated significant anticancer properties, and its derivatives have been synthesized to improve its efficacy.[1] This guide will provide a comprehensive overview of the synthesis, characterization, and biological activity of BA-10, tailored for researchers, scientists, and drug development professionals.
Synthesis of Anticancer Agent BA-10
The synthesis of BA-10, a derivative of Brevilin A (BA), is a multi-step process that begins with the isolation of the parent compound from natural sources. Subsequent chemical modifications are then performed to enhance its anticancer activity.[1]
Experimental Protocol: Synthesis of BA-10
The following is a representative protocol for the synthesis of BA-10, based on established methods for creating derivatives of Brevilin A.
Step 1: Isolation of Brevilin A (BA) Brevilin A is typically isolated from the plant Centipeda minima. The dried plant material is powdered and extracted with a suitable solvent, such as ethanol or methanol. The crude extract is then subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield pure Brevilin A.
Step 2: Synthesis of BA-10
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Reaction Setup: To a solution of Brevilin A (1.0 g, 3.8 mmol) in dry dichloromethane (50 mL) under a nitrogen atmosphere, add triethylamine (1.5 eq, 5.7 mmol). Cool the mixture to 0°C in an ice bath.
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Addition of Reagent: Slowly add a solution of 4-(Trifluoromethyl)benzoyl chloride (1.2 eq, 4.56 mmol) in dry dichloromethane (10 mL) to the reaction mixture.
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Reaction Progression: Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution (20 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford the final product, BA-10.
Synthesis Workflow Diagram
Caption: Workflow for the isolation of Brevilin A and synthesis of BA-10.
Characterization of Anticancer Agent BA-10
The structure and purity of the synthesized BA-10 are confirmed using various spectroscopic and analytical techniques.
Methodologies for Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source to confirm the molecular weight and elemental composition of the compound.
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Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer to identify the functional groups present in the molecule.
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Purity Analysis: The purity of the final compound is determined by High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase.
Anticancer Activity of BA-10
BA-10 has demonstrated significantly improved anticancer activity compared to its parent compound, Brevilin A. Its efficacy has been evaluated against a panel of human cancer cell lines.[1]
Quantitative Data: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC₅₀) values of BA-10 against various cancer cell lines are summarized in the table below.
| Cell Line | Cancer Type | IC₅₀ (µM) of Brevilin A | IC₅₀ (µM) of BA-10 |
| A549 | Lung Cancer | 15.2 ± 1.8 | 3.1 ± 0.4 |
| SW480 | Colorectal Cancer | 12.5 ± 1.1 | 2.5 ± 0.3 |
| MDA-MB-231 | Breast Cancer | 18.9 ± 2.3 | 4.2 ± 0.6 |
| MCF-7 | Breast Cancer | 22.4 ± 2.9 | 5.8 ± 0.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Mechanism of Action: Inhibition of STAT3 and JAK Signaling
Brevilin A and its derivatives have been shown to exert their anticancer effects by inhibiting the Janus kinase (JAK) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] This pathway is often constitutively active in many types of cancer and plays a crucial role in cell proliferation, survival, and differentiation.
The binding of a cytokine to its receptor on the cell surface leads to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT3. Once recruited, STAT3 is phosphorylated by JAKs, leading to its dimerization and translocation to the nucleus, where it acts as a transcription factor for genes involved in cell survival and proliferation.
BA-10 inhibits this pathway, leading to the downregulation of downstream target genes, which in turn induces cell cycle arrest and apoptosis in cancer cells.[1]
Signaling Pathway Diagram
Caption: Inhibition of the JAK/STAT3 signaling pathway by BA-10.
